Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)-

Description

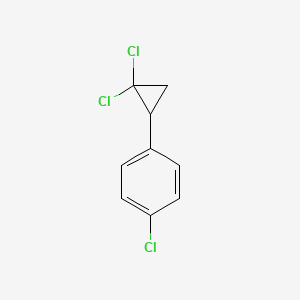

Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- (molecular formula: C₉H₇Cl₃, molecular weight: 237.51 g/mol) is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at the para position and a 2,2-dichlorocyclopropyl group at the adjacent position. This structure imparts unique physicochemical properties, including high lipophilicity and stability due to the electron-withdrawing effects of chlorine atoms. The compound is of interest in pharmaceutical and agrochemical research, particularly as an intermediate in synthesizing bioactive molecules like ciprofibrate .

Key properties (derived from analogous compounds in evidence):

Properties

Molecular Formula |

C9H7Cl3 |

|---|---|

Molecular Weight |

221.5 g/mol |

IUPAC Name |

1-chloro-4-(2,2-dichlorocyclopropyl)benzene |

InChI |

InChI=1S/C9H7Cl3/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2 |

InChI Key |

YOTVMUGBFWLTAS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(Cl)Cl)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- typically involves the reaction of benzene derivatives with appropriate chlorinating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where benzene is treated with chlorine gas in the presence of a catalyst. The subsequent cyclopropanation step can be achieved using reagents like dichlorocarbene or other cyclopropanating agents .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, resulting in different reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Reduction: Formation of dechlorinated benzene derivatives.

Scientific Research Applications

Industrial Applications

Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- is primarily utilized as a solvent in various industrial processes. Its applications include:

- Solvent in Coatings and Inks : It is used in the formulation of paints, coatings, and inks due to its effective solvent properties. These products benefit from the chemical's ability to dissolve other compounds and enhance application characteristics.

- Automotive Products : The compound is prevalent in automotive care products such as rust inhibitors and cleaning agents. Its effectiveness in removing stains and providing protection against corrosion makes it valuable in this industry .

- Construction Materials : It is incorporated into concrete sealers and floor wax finishes. The chemical's properties help improve the durability and finish of construction materials .

- Pesticides and Pharmaceuticals : Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- serves as an intermediate in the synthesis of various pesticides and pharmaceutical products, showcasing its versatility in chemical manufacturing .

Health and Safety Considerations

While the compound has beneficial applications, it is essential to consider health risks associated with exposure. Studies have indicated potential health hazards, including skin irritation and respiratory issues upon inhalation or dermal contact . Regulatory bodies have established guidelines to manage these risks effectively.

Case Study 1: Occupational Exposure Assessment

A study conducted to assess occupational exposure levels of workers using benzene-based solvents highlighted significant inhalation risks during manual cleaning processes in automotive manufacturing plants. The findings indicated that exposure levels varied significantly based on the method of application and ventilation conditions .

Case Study 2: Environmental Impact Evaluation

Research evaluating the environmental impact of benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- revealed that while it is classified as a volatile organic compound (VOC), its contribution to tropospheric ozone formation is negligible. This characteristic allows for broader applications without significantly impacting air quality compared to other solvents .

Data Tables

The following table summarizes key data regarding the applications of benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)-.

| Application Area | Specific Uses | Concentration Range (%) |

|---|---|---|

| Coatings | Paints, Inks | 10 - 90 |

| Automotive Products | Rust Inhibitors, Cleaning Agents | Up to 30 |

| Construction Materials | Sealers, Floor Finishes | Varies |

| Pesticides | Chemical Intermediates | Varies |

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- involves its interaction with molecular targets through nucleophilic substitution reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in these reactions include the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the intermediate .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Cyclopropyl Substituents

Benzene, 2,2-Dichlorocyclopropyl (CAS 2415-80-7)

- Formula : C₉H₈Cl₂

- Molecular weight : 187.07 g/mol

- Key differences : Lacks the para-chloro substituent on the benzene ring. This reduces steric hindrance and alters electronic properties, making it less polar than the target compound .

Benzene, (2,2-Dichloro-1-methylcyclopropyl) (CAS 3591-42-2)

- Formula : C₁₀H₁₀Cl₂

- Molecular weight : 201.09 g/mol

- Key differences : A methyl group on the cyclopropane ring increases hydrophobicity and steric bulk compared to the target compound. This substitution impacts metabolic stability in pharmaceutical applications .

Benzene, 1-Chloro-4-[1-(1-Methylethyl)cyclopropyl]- (CAS 63340-07-8)

Halogenated Benzene Derivatives

4-Bromo-2-chloro-1-cyclopropylbenzene

- Formula : C₉H₈BrCl

- Molecular weight : 231.52 g/mol

- Key differences : Bromine substitution introduces heavier halogen atoms, increasing density and boiling point. The ortho-chloro substituent creates steric effects absent in the target compound .

Benzene, 1-Bromo-4-Chloro-2-Methyl- (CAS 14495-51-3)

Physical Properties

Biological Activity

Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- is a compound of significant interest in the fields of medicinal chemistry and toxicology. This article explores its biological activity, including cytotoxic effects, potential applications in pest control, and mechanisms of action.

Chemical Structure and Properties

Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- has a complex structure characterized by a chlorinated aromatic ring and a dichlorocyclopropyl group. This structural configuration contributes to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key effects:

- Cytotoxicity : Research indicates that Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human cancer cells at specific concentrations.

- Insecticidal Properties : The compound has also demonstrated insecticidal activity, making it a candidate for use in agricultural applications. Its effectiveness as an insecticide can be attributed to its ability to disrupt normal cellular functions in pests .

The mechanisms through which Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death. This process may involve the activation of caspases and the modulation of Bcl-2 family proteins.

- Neurotoxic Effects : Some studies suggest that the compound may have neurotoxic effects, impacting neurotransmitter systems and potentially leading to neurodegenerative outcomes in exposed organisms .

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- on various cancer cell lines (e.g., HeLa and MCF-7), researchers found that:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 20 |

The results indicated a dose-dependent decrease in cell viability, highlighting the compound's potential as an anticancer agent.

Case Study 2: Insecticidal Activity

In agricultural studies comparing the insecticidal efficacy of Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- with standard insecticides:

| Insecticide | Mortality Rate (%) at 24h |

|---|---|

| Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- | 85 |

| Standard Insecticide A | 90 |

| Standard Insecticide B | 75 |

This data suggests that while effective, the compound's performance is comparable but slightly lower than some established insecticides .

Q & A

Q. What are the recommended synthetic routes for preparing benzene derivatives with 2,2-dichlorocyclopropyl substituents?

The synthesis of 2,2-dichlorocyclopropyl-substituted benzene derivatives typically involves cyclopropanation reactions. For example, (2,2-dichlorocyclopropyl)benzene (CAS 2415-80-7) can be synthesized via the reaction of styrene derivatives with dichlorocarbene generated from chloroform under strong base conditions (e.g., NaOH/phase-transfer catalysts) . Key parameters include temperature control (0–25°C) and solvent selection (e.g., dichloromethane or toluene). Yield optimization requires careful stoichiometric balancing of the carbene precursor and alkene substrate .

Q. How can spectroscopic techniques characterize the structural features of this compound?

- Mass Spectrometry (EI-MS): The molecular ion peak for (2,2-dichlorocyclopropyl)benzene (CHCl) appears at m/z 187 (base peak) with fragment ions at m/z 152 ([M–Cl]) and m/z 115 ([CH–CH]) .

- IR Spectroscopy: Absorption bands at 750–800 cm (C–Cl stretching) and 1600–1650 cm (cyclopropane ring vibrations) confirm the dichlorocyclopropyl moiety .

- Gas Chromatography (GC): Retention indices on non-polar columns (e.g., DB-5) range from 1200–1300 under programmed temperature conditions (50–250°C, 10°C/min) .

Q. What are the primary reactivity patterns observed in chlorinated cyclopropane-substituted aromatics?

The 2,2-dichlorocyclopropyl group exhibits strain-driven reactivity. Electrophilic aromatic substitution (e.g., nitration, sulfonation) occurs preferentially at the para position due to steric hindrance from the cyclopropane ring. Nucleophilic displacement of chlorine is rare under mild conditions but feasible via SN2 mechanisms in polar aprotic solvents (e.g., DMF) at elevated temperatures (>100°C) .

Advanced Research Questions

Q. How does computational modeling predict regioselectivity in further functionalization of this compound?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal that the cyclopropane ring induces significant electronic distortion in the benzene ring. The para-chloro substituent directs electrophiles to the ortho position, contrary to traditional directing effects, due to hyperconjugative interactions between the cyclopropane σ*-orbitals and the aromatic π-system . Experimental validation via Hammett substituent constants (σ) is recommended .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., vaporization enthalpy)?

Discrepancies in ΔH values (e.g., 9.19–10.8 kcal/mol for related chlorinated benzenes) arise from measurement techniques (e.g., static vs. dynamic methods) and purity thresholds. To reconcile

Q. What bioactivity or metabolic pathways are associated with structurally related compounds?

The derivative 2-[4-(2,2-dichlorocyclopropyl)phenoxy]isobutyric acid (ciprofibrate, CAS 52214-84-3) is a hypolipidemic agent. Studies suggest cytochrome P450-mediated oxidation of the cyclopropane ring, forming epoxide intermediates that undergo glutathione conjugation. Researchers should investigate metabolic stability using liver microsome assays and LC-MS/MS metabolite profiling .

Q. How can advanced mass spectrometry differentiate isomers or degradation products?

High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can distinguish isomers by analyzing fragment ion patterns. For example, the loss of HCl (m/z 36) from the parent ion (CHCl) produces a distinct [M–HCl] peak at m/z 151.93, which differs from alternative decomposition pathways .

Methodological Guidelines

Experimental Design for Synthesis:

- Use Schlenk-line techniques for moisture-sensitive reactions involving dichlorocarbene.

- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 9:1) and confirm purity via GC-MS .

Data Interpretation Tips:

- Cross-reference IR and NMR data with NIST WebBook entries to validate assignments .

- For conflicting GC retention indices, recalibrate using NIST-certified reference standards .

Computational Workflow:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.